2-(1,2-Oxazol-5-yl)piperidine
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Overview
Description
2-(1,2-Oxazol-5-yl)piperidine is a heterocyclic compound that features both an oxazole and a piperidine ring The oxazole ring contains one nitrogen atom and one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Oxazol-5-yl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the van Leusen oxazole synthesis is a notable method that utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction typically involves the use of a base such as sodium hydride in a suitable solvent like dimethylformamide.
Another approach involves the cross-coupling of oxazole derivatives with piperidine precursors. This method may require the use of palladium catalysts and specific ligands to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Continuous flow chemistry techniques may also be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Oxazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted oxazole-piperidine compounds with various functional groups.
Scientific Research Applications
2-(1,2-Oxazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-Oxazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Oxazol-5-yl)pyridine: Contains a pyridine ring instead of a piperidine ring.
2-(1,2-Oxazol-5-yl)benzene: Features a benzene ring in place of the piperidine ring.
Uniqueness
2-(1,2-Oxazol-5-yl)piperidine is unique due to the combination of the oxazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the piperidine ring can enhance the compound’s solubility and bioavailability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
5-piperidin-2-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-5-9-7(3-1)8-4-6-10-11-8/h4,6-7,9H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUPYFLCTYOWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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